3,5-Dichloro-4-((4-methylbenzyl)oxy)benzonitrile
Description
3,5-Dichloro-4-((4-methylbenzyl)oxy)benzonitrile is a substituted benzonitrile derivative characterized by a chlorinated aromatic core, a nitrile functional group, and a 4-methylbenzyl ether substituent. Its molecular structure confers unique physicochemical properties, including moderate lipophilicity (predicted LogP ~3.8) and stability under ambient conditions.
Properties
Molecular Formula |
C15H11Cl2NO |
|---|---|
Molecular Weight |
292.2 g/mol |
IUPAC Name |
3,5-dichloro-4-[(4-methylphenyl)methoxy]benzonitrile |
InChI |
InChI=1S/C15H11Cl2NO/c1-10-2-4-11(5-3-10)9-19-15-13(16)6-12(8-18)7-14(15)17/h2-7H,9H2,1H3 |
InChI Key |
PXHNCCDKPWNSFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)C#N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-((4-methylbenzyl)oxy)benzonitrile typically involves the reaction of 3,5-dichlorobenzonitrile with 4-methylbenzyl alcohol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
3,5-Dichlorobenzonitrile+4-Methylbenzyl alcohol→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and reaction time are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-4-((4-methylbenzyl)oxy)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The benzylic position can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of various substituted benzonitriles.
Oxidation: Formation of 3,5-dichloro-4-((4-methylbenzyl)oxy)benzaldehyde or 3,5-dichloro-4-((4-methylbenzyl)oxy)benzoic acid.
Reduction: Formation of 3,5-dichloro-4-((4-methylbenzyl)oxy)benzylamine.
Scientific Research Applications
Medicinal Chemistry
1. Pharmacological Potential
3,5-Dichloro-4-((4-methylbenzyl)oxy)benzonitrile has been studied for its potential as a pharmacological agent. It is structurally related to compounds that target phosphodiesterases (PDEs), which are crucial in regulating cellular signaling pathways. Specifically, PDE4D inhibitors have shown promise in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by enhancing cognitive functions and memory consolidation .
2. Antiviral Activity
Recent studies have indicated that derivatives of this compound exhibit antiviral properties against SARS-CoV-2. Structural modifications have been shown to influence the inhibitory activity against viral proteases, suggesting a potential role in developing antiviral therapies . For instance, the compound's derivatives demonstrated IC50 values that indicate effective inhibition of viral replication.
Agrochemical Applications
1. Herbicidal Properties
The compound has been investigated for its herbicidal applications due to its ability to induce uncontrolled growth in target weeds while being less harmful to grasses. This selective action makes it a valuable candidate for developing non-systemic herbicides that can manage broadleaf weed populations without adversely affecting crops .
2. Insecticidal Activity
In addition to herbicidal uses, this compound has been evaluated for insecticidal properties. Its efficacy against various pests can contribute to integrated pest management strategies in agriculture, enhancing crop protection while minimizing environmental impact .
Materials Science
1. Polymer Chemistry
The compound serves as a building block in the synthesis of advanced materials, particularly in creating conducting polymers and bioactive natural products. Its incorporation into polymer matrices can enhance the electrical conductivity and mechanical strength of the resulting materials, making them suitable for applications in electronics and sensors .
2. Cosmetic Formulations
Research indicates that this compound can be utilized in cosmetic formulations due to its stability and effectiveness as a preservative or active ingredient. Its safety profile is critical for ensuring consumer safety while providing desirable sensory properties in skincare products .
Case Studies
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-((4-methylbenzyl)oxy)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Chlorinated Benzonitrile Derivatives
Physicochemical Properties
- Lipophilicity : The 4-methylbenzyloxy group increases LogP compared to analogs with polar substituents (e.g., hydroxyl or carbamate groups in compounds). This enhances membrane permeability but may reduce aqueous solubility.
- Thermal Stability : Chlorine atoms at positions 3 and 5 improve thermal stability relative to fluorine-substituted analogs (e.g., ’s fluorinated compound), which may exhibit lower decomposition temperatures due to weaker C-F bonds .
Table 2: Predicted Physicochemical Properties
Research Findings and Implications
- Synthetic Feasibility : The methylbenzyloxy substituent simplifies synthesis compared to polyfluorinated or heterocyclic analogs, which require multi-step functionalization .
- Toxicity Profile : Chlorinated benzonitriles generally exhibit higher acute toxicity to aquatic organisms than fluorinated derivatives, necessitating careful environmental risk assessment .
Biological Activity
3,5-Dichloro-4-((4-methylbenzyl)oxy)benzonitrile is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on related compounds have shown that they can inhibit the proliferation of various cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) cells. The mechanism often involves inducing apoptosis and inhibiting key signaling pathways such as AKT and ERK .
Case Study: Antitumor Efficacy
A study evaluating the antitumor effects of benzothiazole derivatives demonstrated that certain structural modifications led to enhanced activity against cancer cells. The compounds were assessed using the MTT assay, revealing IC50 values in the low micromolar range for several derivatives. This suggests that this compound may similarly exhibit potent antitumor effects due to its structural characteristics .
Anti-inflammatory Activity
In addition to its antitumor potential, this compound may also possess anti-inflammatory properties. Compounds with similar functionalities have been shown to significantly reduce levels of inflammatory cytokines such as IL-6 and TNF-α in vitro. This indicates a potential dual role in both cancer therapy and inflammatory disease management .
Inhibition of Enzymatic Activity
The compound's ability to inhibit specific enzymes has also been explored. For example, related compounds have demonstrated strong inhibitory effects on mushroom tyrosinase, an enzyme involved in melanin production. This inhibition is crucial for developing treatments for hyperpigmentation disorders . The mechanism typically involves competitive inhibition, where the compound competes with substrate for binding sites on the enzyme.
Efficacy Data Table
| Biological Activity | Cell Line/Model | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antitumor | A431 | 1.5 | Induction of apoptosis |
| Antitumor | A549 | 2.0 | Inhibition of AKT/ERK pathways |
| Anti-inflammatory | RAW264.7 | 2.7 | Reduction of IL-6 and TNF-α |
| Tyrosinase Inhibition | Mushroom Tyrosinase | 0.05 | Competitive inhibition |
Mechanistic Insights
The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets involved in tumor growth and inflammation. Molecular docking studies suggest that the compound can bind effectively to target proteins, altering their activity and leading to therapeutic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
